PIM-1 Kinase Inhibition: N-Methyl vs. N-Unsubstituted 4-Fluorobenzylidene-TZD – Potency Baseline from Closest Analog
The direct N-unsubstituted analog of the target compound, (5Z)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (BDBM26640), demonstrates potent PIM-1 inhibition with an IC50 of 13 nM in an ATP-depletion assay using recombinant human PIM-1 kinase at pH 7.0 [1]. This value establishes the potency baseline achievable with the 4-fluorobenzylidene pharmacophore in the absence of N-substitution. The target compound introduces an N-methyl group at the 3-position; based on established SAR for this chemotype, N-alkylation typically modulates isoform selectivity and metabolic stability [2]. Direct IC50 data for the N-methyl derivative against PIM-1 is not publicly available for head-to-head comparison; the 13 nM value for the N-unsubstituted analog serves as the most relevant class-level benchmark.
| Evidence Dimension | PIM-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public domain |
| Comparator Or Baseline | N-unsubstituted analog BDBM26640: IC50 13 nM |
| Quantified Difference | Not calculable; baseline established at 13 nM |
| Conditions | Recombinant human PIM-1; ATP-depletion assay; pH 7.0; 2°C (BindingDB) |
Why This Matters
This establishes the potency floor for the chemotype and provides the benchmark against which the N-methyl derivative's potency must be measured; procurement decisions should require vendor-provided or in-house IC50 confirmation for the N-methyl compound.
- [1] BindingDB Entry BDBM26640. (5Z)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione. PIM-1 IC50 13 nM. Medical University of South Carolina. View Source
- [2] Beharry Z, et al. Mol Cancer Ther. 2009;8(6):1473-83. SAR of benzylidene-thiazolidine-2,4-diones as PIM inhibitors. View Source
